SenTraGortrade mark Cell Senescence Reagent

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

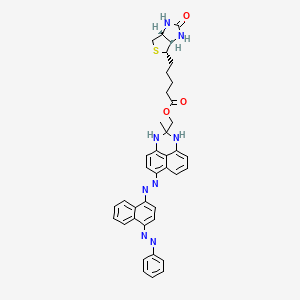

SenTraGor™ Cell Senescence Reagent is a specialized chemical reagent designed for the detection of senescent cells. Senescent cells are cells that have stopped dividing and exhibit changes in gene expression and function. SenTraGor™ is particularly effective in detecting lipofuscin, a nondegradable lysosomal marker of cellular senescence . This reagent is a biotinylated analog of Sudan Black B and can be used in various biological materials, including cell cultures, fresh and frozen tissues, and fixed embedded samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: SenTraGor™ is synthesized through a series of chemical reactions involving the conjugation of Sudan Black B derivative with biotin. The synthetic route typically involves the following steps:

Diazotization: The starting material, naphthylamine, undergoes diazotization to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form the Sudan Black B derivative.

Biotinylation: The Sudan Black B derivative is conjugated with biotin under specific reaction conditions to form the final product.

Industrial Production Methods: The industrial production of SenTraGor™ involves scaling up the synthetic route mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use. The production process includes rigorous quality control measures to ensure consistency and reliability .

Análisis De Reacciones Químicas

Types of Reactions: SenTraGor™ undergoes several types of chemical reactions, including:

Oxidation: The reagent can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Substitution: The biotinylated analog can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize SenTraGor™.

Substitution Reagents: Various nucleophiles can participate in substitution reactions with the biotinylated analog.

Major Products:

Oxidation Products: Oxidized derivatives of SenTraGor™.

Substitution Products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

SenTraGor™ has a wide range of scientific research applications, including:

Chemistry: Used as a staining reagent for detecting lipofuscin in chemical studies.

Biology: Employed in cell biology to identify and study senescent cells in various biological samples.

Medicine: Utilized in medical research to investigate age-related diseases and conditions associated with cellular senescence.

Mecanismo De Acción

SenTraGor™ exerts its effects by binding to lipofuscin, a nondegradable lysosomal marker of cellular senescence. The biotinylated analog of Sudan Black B allows for the detection of lipofuscin through various techniques, including immunohistochemistry, flow cytometry, and immunofluorescence analysis. The reagent can be detected using an anti-biotin antibody, enabling precise visualization of senescent cells .

Comparación Con Compuestos Similares

Sudan Black B: A non-biotinylated analog used for similar staining purposes.

X-gal: A chromogenic substrate used for detecting senescence-associated β-galactosidase activity.

Fluorescein diacetate: A fluorescent dye used for detecting cell viability and senescence.

Uniqueness of SenTraGor™: SenTraGor™ is unique due to its biotinylated structure, which allows for highly specific and sensitive detection of lipofuscin in senescent cells. Unlike other compounds, SenTraGor™ can be used in a wide range of biological materials and is compatible with multiple detection techniques .

Propiedades

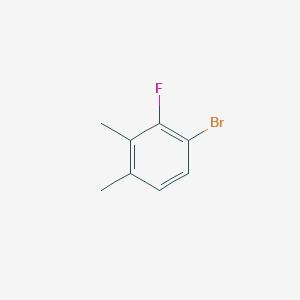

Fórmula molecular |

C39H38N8O3S |

|---|---|

Peso molecular |

698.8 g/mol |

Nombre IUPAC |

[2-methyl-6-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]-1,3-dihydroperimidin-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C39H38N8O3S/c1-39(23-50-35(48)17-8-7-16-34-37-33(22-51-34)40-38(49)41-37)42-31-15-9-14-27-30(20-21-32(43-39)36(27)31)47-46-29-19-18-28(25-12-5-6-13-26(25)29)45-44-24-10-3-2-4-11-24/h2-6,9-15,18-21,33-34,37,42-43H,7-8,16-17,22-23H2,1H3,(H2,40,41,49)/t33-,34-,37-,39?/m0/s1 |

Clave InChI |

NCGWNTJOKSLKQK-UCRUJIFESA-N |

SMILES isomérico |

CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8 |

SMILES canónico |

CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCCC7C8C(CS7)NC(=O)N8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)

![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)

![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)

![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)

![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)

![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)

![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)

![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)